Anticonvulsant: Preventing or reducing seizures [].
Antidepressant: Alleviating symptoms of depression [].
Potential cannabinoid receptor antagonist: Blocking the effects of cannabinoids [].
Synthesis Analysis
Anionic cycloaddition: This method involves reacting a substituted pyrimidine carboxylate with imines in the presence of a strong base like lithium diisopropylamide []. This reaction forms a cycloaddition product that can be aromatized to the desired pyrido[4,3-d]pyrimidin-5(6H)-one using reagents like N-bromosuccinimide.
Cyclocondensation reactions: Hydrazonoyl chlorides react with specific azines to generate various fused heterocycles, including pyrido[4,3-d]pyrimidin-5(6H)-one derivatives [, ].
Construction from N-cyanobenzamidine and diethyl acetone-1,3-dicarboxylate: This method offers an alternative pathway for synthesizing the pyrido[4,3-d]pyrimidine system [].
Applications
Drug discovery: Their diverse biological activities make them attractive scaffolds for developing new drugs targeting various diseases [, ].
Related Compounds
Compound Description: NESS 0327 is a novel putative antagonist of the CB1 cannabinoid receptor. It exhibits a stronger selectivity for CB1 receptors compared to SR 141716A, demonstrating a much higher affinity for CB1 receptors (Ki = 350 ± 5 fM) and a higher affinity for CB2 receptors (Ki = 21 ± 0.5 nM) []. NESS 0327 alone does not stimulate guanosine 5'-O-(3-[35S]thio)-triphosphate ([35S]GTPγS) binding in rat cerebella membranes but antagonizes WIN 55,212-2-stimulated [35S]GTPγS binding. In functional assays, NESS 0327 antagonizes the inhibitory effects of WIN 55,212-2 on electrically evoked contractions in mouse isolated vas deferens preparations. In vivo studies indicate that NESS 0327 antagonizes the antinociceptive effects of WIN 55,212-2 [].
Relevance: While not directly structurally similar to 6-(2,4-Dichlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one, NESS 0327 is included here due to its shared research context with the target compound within paper []. This paper focuses on the synthesis and characterization of novel compounds and their potential as cannabinoid receptor antagonists. This shared research interest in cannabinoid receptor ligands suggests a potential connection to the biological activity and development of 6-(2,4-Dichlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one.
Compound Description: SR 141716A serves as a reference compound in comparing binding affinity towards cannabinoid CB1 and CB2 receptors with NESS 0327 []. SR 141716A displays a lower affinity for both CB1 (Ki = 1.8 ± 0.075 nM) and CB2 receptors (Ki = 514 ± 30 nM) compared to NESS 0327 [].
Relevance: Although structurally different from 6-(2,4-Dichlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one, SR 141716A is included due to its relevance in the study of NESS 0327 []. Both compounds are explored as potential cannabinoid receptor antagonists, suggesting a possible link to the target compound's research and development. This connection stems from the common interest in identifying and characterizing compounds with potential therapeutic applications related to cannabinoid receptors.
Compound Description: This compound is characterized by its crystal structure, which shows distinct bond lengths and angles within its rings []. The central thienopyridine ring system is planar, and the pyrimidinone ring forms a dihedral angle of 3.1(2)° with the pyridine ring []. The chloro- and dichlorophenyl rings are not coplanar with the pyrimidinone ring, forming dihedral angles of 75.2(2) and 85.5(2)°, respectively [].
Pyrido[2,3-d]pyrimidines
Compound Description: This broad category encompasses various triazolo-, 2-pyrazolyl-, and cyclopenta[5,6]pyrido[2,3-d]pyrimidine derivatives synthesized and evaluated for analgesic, anti-inflammatory, and ulcerogenic activities [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.